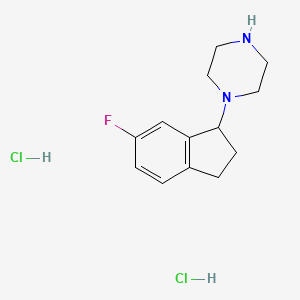![molecular formula C15H20N2O B14886234 Pyrrolidin-1-yl[4-(pyrrolidin-1-yl)phenyl]methanone](/img/structure/B14886234.png)
Pyrrolidin-1-yl[4-(pyrrolidin-1-yl)phenyl]methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyrrolidin-1-yl[4-(pyrrolidin-1-yl)phenyl]methanone is an organic compound that features a pyrrolidine ring attached to a phenyl group, which is further connected to another pyrrolidine ring through a methanone linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Pyrrolidin-1-yl[4-(pyrrolidin-1-yl)phenyl]methanone typically involves the reaction of pyrrolidine with a suitable benzoyl chloride derivative. The reaction is usually carried out in the presence of a base such as potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature until completion, as monitored by thin-layer chromatography (TLC) .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and consistent quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Pyrrolidin-1-yl[4-(pyrrolidin-1-yl)phenyl]methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the methanone group to a methylene group.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of methylene derivatives.
Substitution: Formation of halogenated or nitrated derivatives.
Aplicaciones Científicas De Investigación
Pyrrolidin-1-yl[4-(pyrrolidin-1-yl)phenyl]methanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor modulation.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Pyrrolidin-1-yl[4-(pyrrolidin-1-yl)phenyl]methanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
Similar Compounds
Pyrrolidine: A simpler structure with a single pyrrolidine ring.
Pyrrolidin-2-one: Contains a lactam ring instead of a methanone linkage.
Pyrrolidin-1-ylbenzonitrile: Features a nitrile group instead of a methanone linkage.
Uniqueness
Pyrrolidin-1-yl[4-(pyrrolidin-1-yl)phenyl]methanone is unique due to its dual pyrrolidine rings connected through a methanone linkage, which imparts distinct chemical and biological properties compared to its analogs .
Propiedades
Fórmula molecular |
C15H20N2O |
|---|---|
Peso molecular |
244.33 g/mol |
Nombre IUPAC |
pyrrolidin-1-yl-(4-pyrrolidin-1-ylphenyl)methanone |
InChI |
InChI=1S/C15H20N2O/c18-15(17-11-3-4-12-17)13-5-7-14(8-6-13)16-9-1-2-10-16/h5-8H,1-4,9-12H2 |
Clave InChI |
UFJFBOZACVHIQV-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(C1)C2=CC=C(C=C2)C(=O)N3CCCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


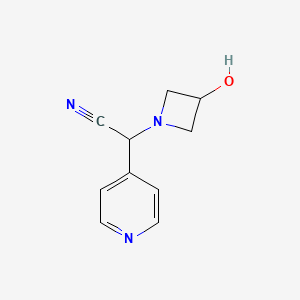
![(2R)-2-[Fluoro-5-(trifluoromethyl)phenyl]pyrrolidine](/img/structure/B14886163.png)
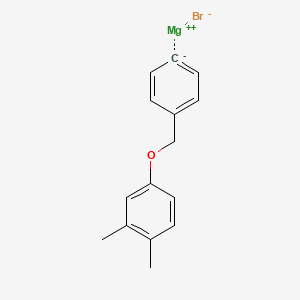

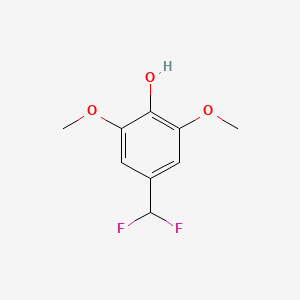

![I_a+/--D-Mannopyranoside, 2-[2-[2-(2-propyn-1-yloxy)ethoxy]ethoxy]ethyl](/img/structure/B14886202.png)
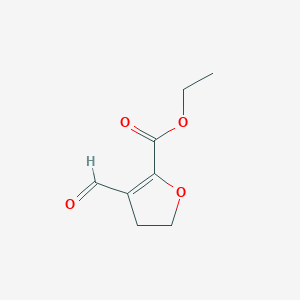
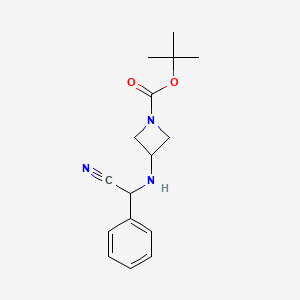

![7-((R)-7-Amino-5-azaspiro[2.4]heptan-5-yl)-8-chloro-6-fluoro-1-((1R,2R)-2-fluorocyclopropyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid](/img/structure/B14886217.png)
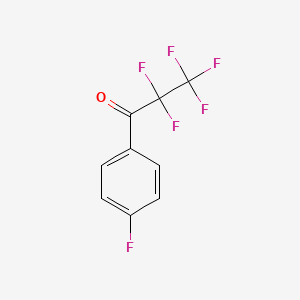
![4-{[(2E,5Z)-5-{2-[(4-carboxybenzyl)oxy]benzylidene}-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid](/img/structure/B14886227.png)
